molecular formula C10H6F3NO B8289396 3-Acetyl-5-(trifluoromethyl)benzonitrile

3-Acetyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B8289396
M. Wt: 213.16 g/mol
InChI Key: YNAURASVZQLQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

3-acetyl-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H6F3NO/c1-6(15)8-2-7(5-14)3-9(4-8)10(11,12)13/h2-4H,1H3

InChI Key

YNAURASVZQLQRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-cyano-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (196 mg, 0.76 mmol) in anhydrous tetrahydrofuran (2 mL) was added with methylmagnesium bromide (0.96 M solution in ether, 0.95 mL, 0.91 mmol) with stirring on an ice bath, and the mixture was stirred at room temperature for 15 minutes. The reaction mixture was added with 1 M hydrochloric acid, and the mixture was extracted with ethyl acetate. Then, the organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain 3-acetyl-5-(trifluoromethyl)benzonitrile (167.4 mg, 100%) as pale yellow oil.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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